3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Overview
Description
3-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound characterized by its unique structure, which includes a phenol group attached to a 5-sulfanyl-4H-1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of phenol with appropriate reagents to introduce the triazole and sulfanyl groups. One common method is the condensation of phenol with thiosemicarbazide followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Production of reduced phenol derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol is similar to other compounds containing triazole and phenol groups, such as 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol and 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol. its unique structural features and reactivity profile distinguish it from these compounds, making it a valuable candidate for various applications.
List of Similar Compounds
4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
3-(4H-1,2,4-triazol-3-yl)phenol
Properties
IUPAC Name |
5-(3-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-6-3-1-2-5(4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABBNARYGIEYFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=S)NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194040 | |
Record name | 1,2-Dihydro-5-(3-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299465-13-7 | |
Record name | 1,2-Dihydro-5-(3-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299465-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-5-(3-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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